

Commercial Suppliers and Technical Applications of L-Tyrosine-¹⁷O: An In-depth Guide

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Compound of Interest		
Compound Name:	L-Tyrosine-17O	
Cat. No.:	B12062607	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of ¹⁷O-labeled L-Tyrosine, a critical tool for advanced biochemical and pharmaceutical research. The document details supplier specifications, experimental protocols for its incorporation into proteins, and its application in studying protein structure and function using ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy.

Commercial Availability of L-Tyrosine-17O

The primary commercial suppliers of L-Tyrosine-¹⁷O identified are MedchemExpress and Cambridge Isotope Laboratories. The following table summarizes the available quantitative data for their products to facilitate comparison and procurement.



Supplier	Product Name	Catalog Number	Isotopic Enrichment (%)	Chemical Purity (%)	Available Quantities
MedchemExp ress	L-Tyrosine-	HY- N0473S12	Not specified	Not specified	Inquire for details
Cambridge Isotope Laboratories, Inc.	L-Tyrosine (phenol- ¹⁷ O, 35-40%)	OLM-621	35-40	≥98	250 mg, 500 mg

Core Applications in Research

L-Tyrosine-¹⁷O serves as a valuable isotopic tracer for investigating a variety of biological processes at the molecular level. Its primary application lies in the field of biomolecular NMR spectroscopy, where the ¹⁷O nucleus provides a sensitive probe for elucidating protein structure, dynamics, and interactions.[1] The quadrupolar nature of the ¹⁷O nucleus makes its NMR properties highly sensitive to the local electronic environment, providing unique insights into hydrogen bonding, protein hydration, and enzyme mechanisms.

Key Signaling Pathway: Catecholamine Biosynthesis

L-Tyrosine is the metabolic precursor to the catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine. This pathway is fundamental to various physiological and neurological processes. The enzymatic conversion of L-Tyrosine is the rate-limiting step in this pathway.



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Figure 1: The enzymatic conversion of L-Tyrosine to catecholamines.



Experimental Protocols

The following sections provide detailed methodologies for the site-specific incorporation of L-Tyrosine-¹⁷O into a protein of interest using an E. coli expression system and subsequent analysis by ¹⁷O NMR spectroscopy. This protocol is adapted from established methods for site-specific incorporation of non-canonical amino acids and general procedures for protein NMR. [2][3][4][5]

I. Site-Specific Incorporation of L-Tyrosine-¹⁷O into a Target Protein

This protocol utilizes a tyrosine-auxotrophic E. coli strain, which is incapable of synthesizing its own tyrosine and will therefore incorporate the exogenously supplied L-Tyrosine-¹⁷O into the expressed protein of interest.

A. Materials

- Tyrosine-auxotrophic E. coli strain (e.g., DL39(DE3))
- Expression plasmid containing the gene of interest under an inducible promoter (e.g., T7)
- Luria-Bertani (LB) medium
- M9 minimal medium supplemented with necessary nutrients (excluding tyrosine)
- L-Tyrosine-¹⁷O (from commercial supplier)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- · Appropriate antibiotics
- Shaking incubator
- Centrifuge
- B. Protocol



- Transformation: Transform the expression plasmid into the tyrosine-auxotrophic E. coli strain. Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and a small amount of unlabeled L-Tyrosine to allow for colony growth. Incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and unlabeled L-Tyrosine. Grow overnight at 37°C with shaking.
- Main Culture Growth: Inoculate 1 L of M9 minimal medium (supplemented with all necessary amino acids except tyrosine, plus vitamins and trace metals) with the overnight starter culture. Add the appropriate antibiotic. Grow the culture at 37°C with vigorous shaking (250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induction and Labeling:
 - Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4° C.
 - Gently wash the cell pellet twice with M9 minimal medium lacking tyrosine to remove any residual unlabeled tyrosine.
 - Resuspend the cell pellet in 500 mL of fresh M9 minimal medium (lacking tyrosine)
 containing the appropriate antibiotic.
 - Add L-Tyrosine-¹⁷O to a final concentration of 50-100 mg/L.
 - Allow the culture to recover for 30 minutes at 37°C with shaking.
 - Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
- Expression: Reduce the temperature to 20-25°C and continue to shake the culture for 16-20 hours to allow for protein expression and incorporation of L-Tyrosine-17O.
- Harvesting: Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

II. Protein Purification

The purification protocol will be specific to the protein of interest and any affinity tags it may contain (e.g., His-tag, GST-tag). A general workflow for a His-tagged protein is provided below.



A. Materials

- Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Lysozyme, DNase I
- Sonciator or French press
- · Ni-NTA affinity chromatography column
- Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Dialysis buffer (NMR buffer, see below)
- SDS-PAGE analysis reagents

B. Protocol

- Cell Lysis: Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate
 on ice for 30 minutes. Lyse the cells by sonication or using a French press.
- Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
- Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove non-specifically bound proteins.
- Elution: Elute the His-tagged protein with elution buffer.
- Purity Check: Analyze the eluted fractions by SDS-PAGE to assess purity.
- Buffer Exchange: Pool the pure fractions and dialyze against the desired NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5, 10% D₂O).

III. ¹⁷O NMR Spectroscopy

Foundational & Exploratory



This section outlines the general procedure for acquiring and processing ¹⁷O NMR data for the labeled protein.

A. Sample Preparation

- Concentrate the purified, ¹⁷O-labeled protein in the NMR buffer to a final concentration of 0.5-2.0 mM.
- Transfer approximately 500 μL of the protein solution to a high-quality NMR tube.
- Add a known concentration of an internal standard if quantitative analysis is required.

B. Data Acquisition

- Spectrometer Setup: Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁷O frequency.
- Tuning and Matching: Tune and match the probe for the ¹⁷O frequency using the protein sample.
- Temperature Control: Set and equilibrate the sample temperature, typically at 298 K (25°C).
- Acquisition Parameters:
 - Pulse Program: A simple one-pulse experiment is often sufficient for initial spectra. For higher resolution in larger proteins, advanced techniques like Quadrupole Central Transition (QCT) NMR may be employed.
 - Spectral Width: A wide spectral width (e.g., 1000 ppm) is typically required due to the broad nature of ¹⁷O signals.
 - Acquisition Time: A short acquisition time is usually sufficient.
 - Recycle Delay: A short recycle delay can be used due to the fast relaxation of the quadrupolar ¹⁷O nucleus.
 - Number of Scans: A large number of scans (from thousands to millions) will be necessary to achieve an adequate signal-to-noise ratio.

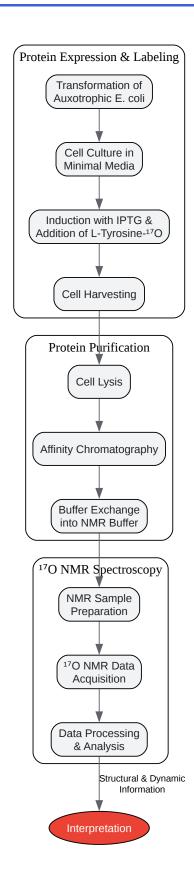


- Data Acquisition: Acquire the Free Induction Decay (FID).
- C. Data Processing
- Fourier Transformation: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum.
- Baseline Correction: Apply a baseline correction to the spectrum.
- Referencing: Reference the chemical shifts relative to a known standard (e.g., H₂¹⁷O).
- Analysis: Analyze the chemical shifts, line widths, and intensities of the ¹⁷O signals to obtain information about the local environment of the labeled tyrosine residues.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from protein expression to NMR data analysis for studying a protein with a site-specifically incorporated L-Tyrosine-17O label.





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Figure 2: Workflow for ¹⁷O-based protein NMR studies.



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